Linker Length Differentiation: Propyl vs. Ethyl Spacer in Triazole-Carbamate Building Blocks
The propyl spacer in benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate provides a critical one-methylene-unit extension relative to the ethyl analog benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS 2097965-23-4), translating into a molecular weight difference of 14.02 g/mol (288.30 vs. 274.28 g/mol) . In PROTAC development, a change in linker length by even a single methylene group has been shown to shift the degradation potency from DC₅₀ < 10 nM to inactive, as linker length directly affects ternary complex cooperativity between the target protein and the E3 ligase [1][2]. For instance, Zorba et al. reported that among a series of BTK degraders differing only in linker length, one methylene unit was sufficient to alter degradation efficiency by over 50%, a finding echoed across multiple PROTAC campaigns [2]. This demonstrates that the propyl spacer is not an arbitrary chain length but a distinct design parameter that cannot be approximated by ethyl or butyl analogs without risk of functional failure [1][3].
| Evidence Dimension | Linker spacer length (number of methylene units between triazole and carbamate-N) |
|---|---|
| Target Compound Data | Propyl spacer (-CH₂-CH₂-CH₂-); MW = 288.30 g/mol; 3 rotatable C-C bonds |
| Comparator Or Baseline | Ethyl spacer (-CH₂-CH₂-); MW = 274.28 g/mol; CAS 2097965-23-4 (benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate) |
| Quantified Difference | ΔMW = +14.02 g/mol (+5.1%); Δspacer length = +1 methylene unit; +1 rotatable C-C bond |
| Conditions | Physicochemical comparison inferred from PROTAC linker SAR literature; PROTAC degradation assays in BTK and BET systems |
Why This Matters
Even a single methylene unit difference in linker length can alter PROTAC degradation efficiency from potent to inactive, making the propyl spacer a distinct and non-substitutable design parameter for ternary complex formation.
- [1] Troup, R.I.; Fallan, C.; Baud, M.G.J. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy 2020, 1, 273–312. View Source
- [2] Zorba, A.; et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS 2018, 115, E7285–E7292. View Source
- [3] Chen, Y.; et al. Application and challenges of nitrogen heterocycles in PROTAC linker. Eur. J. Med. Chem. 2024, 273, 116520. View Source
